

Fosciclopirox disodium CAS number and molecular weight

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Compound of Interest

Compound Name: *Fosciclopirox disodium*

Cat. No.: *B15617283*

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Fosciclopirox Disodium: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Fosciclopirox disodium, a phosphoryloxymethyl ester-based prodrug of the antifungal agent Ciclopirox (CPX), is under investigation for its potential as an antineoplastic agent.[1][2] This technical guide provides a comprehensive overview of its core properties, mechanism of action, and relevant experimental data. Upon intravenous administration, Fosciclopirox is designed to be cleaved by phosphatases, releasing the active metabolite, Ciclopirox.[1] This prodrug strategy enhances the solubility of Ciclopirox, allowing for systemic administration and overcoming the limitations of poor oral bioavailability and gastrointestinal toxicity associated with its parent compound.[1][2][3]

Quantitative Data Summary

For clarity and ease of comparison, the key quantitative data for **Fosciclopirox disodium** are summarized in the table below. It is important to note the distinction between the anhydrous and heptahydrate forms, which affects the molecular weight and formula.

Parameter	Value (Anhydrous)	Value (Heptahydrate)
CAS Number	1380539-08-1[4][5][6]	Not explicitly found
Molecular Formula	C13H18NNa2O6P[4]	C13H32NNa2O13P[7]
Molecular Weight	361.24 g/mol [4]	487.35 g/mol [7]
Exact Mass	361.0700 Da[4]	Not explicitly found

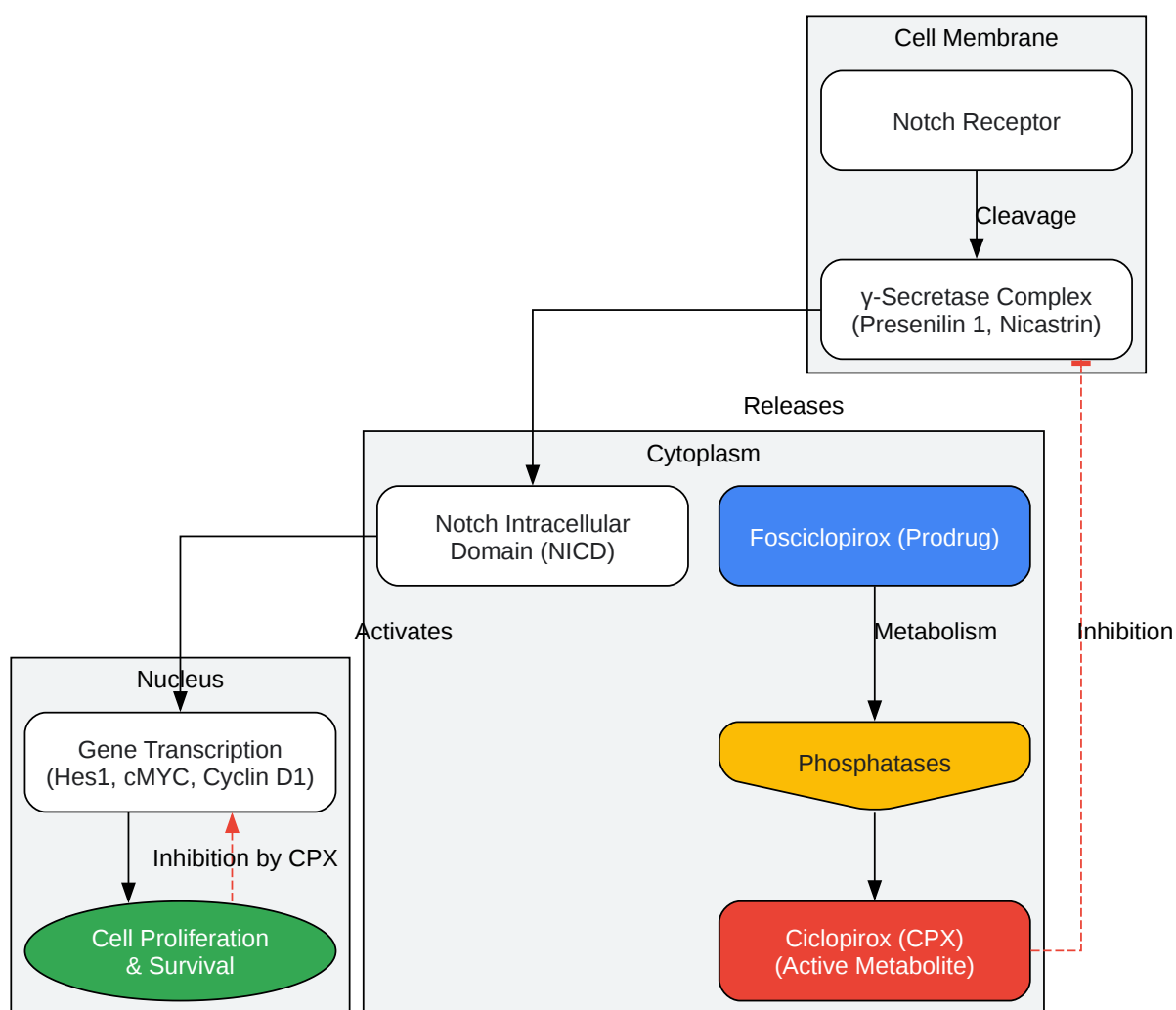
Mechanism of Action

Foscicliprox serves as a delivery system for Cicliprox, which exerts its anticancer effects through multiple pathways. The primary mechanism involves the inhibition of the γ -secretase complex, a key regulator of Notch signaling, which is often dysregulated in various cancers.[6][7][8]

The active metabolite, Cicliprox, has been shown to:

- **Inhibit the γ -Secretase Complex:** By targeting Presenilin 1 and Nicastrin, components of the γ -secretase complex, CPX effectively downregulates the Notch signaling pathway.[7]
- **Suppress Notch Signaling:** This inhibition prevents the activation of Notch receptors and subsequently reduces the expression of downstream target genes like Hes1, cMYC, and Cyclin D1, which are critical for cancer cell proliferation and survival.[7]
- **Chelate Metal Ions:** Cicliprox is known to chelate polyvalent metal cations such as Fe^{3+} , which can inhibit metal-dependent enzymes essential for cellular processes, including mitochondrial electron transport.[7]
- **Modulate Other Pathways:** Evidence also suggests that CPX may inhibit the phosphorylation of downstream effectors of the mTORC1 pathway and downregulate cell cycle proteins like cyclin D1 and E1, leading to cell cycle arrest.[1]

Below is a diagram illustrating the signaling pathway affected by Foscicliprox's active metabolite, Cicliprox.



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Fosciclovir/Ciclovir Mechanism of Action

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon existing research. While specific, step-by-step synthesis methods for **Fosciclopirox disodium** are not publicly detailed in the reviewed literature, protocols for evaluating its biological activity have been described.

In Vitro Evaluation of Anticancer Activity

1. Cell Proliferation Assay:

- Objective: To determine the dose- and time-dependent effect of Ciclopirox on the proliferation of bladder cancer cell lines (e.g., T24, UM-UC-3).
- Methodology:
 - Seed bladder cancer cells in 96-well plates and allow them to adhere overnight.
 - Treat the cells with increasing concentrations of Ciclopirox (e.g., 0–40 μ M) for various time points (e.g., 24, 48, 72 hours).
 - Assess cell viability and proliferation using a standard method, such as the MTT or WST-1 assay, measuring absorbance at the appropriate wavelength.
 - Compare the results to untreated control cells to determine the percentage of inhibition.[\[7\]](#)
[\[9\]](#)

2. Colony Formation (Clonogenicity) Assay:

- Objective: To assess the long-term effect of Ciclopirox on the ability of single cancer cells to form colonies.
- Methodology:
 - Plate cells at a low density in 6-well plates.
 - Treat the cells with various concentrations of Ciclopirox (e.g., 0–20 μ M) for a defined period (e.g., 48 hours).

- Remove the drug-containing medium and replace it with a fresh medium.
- Allow the cells to grow for a period sufficient for colony formation (e.g., 10 days).
- Fix the colonies with a solution like methanol and stain with crystal violet.
- Count the number of colonies to determine the clonogenic survival.[7][9]

3. Western Blot Analysis:

- Objective: To investigate the effect of Ciclopirox on the protein expression levels within the γ -secretase and Notch signaling pathways.
- Methodology:
 - Treat bladder cancer cells (e.g., T24, UM-UC-3) with Ciclopirox for a specified time.
 - Lyse the cells to extract total protein and determine the protein concentration using a BCA assay.
 - Separate protein lysates via SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane and probe with primary antibodies against target proteins (e.g., Nicastrin, Presenilin 1, Hes1, cMYC, Cyclin D1).[7]
 - Incubate with appropriate HRP-conjugated secondary antibodies.
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the results. Use a loading control (e.g., β -actin) to ensure equal protein loading.

In Vivo Preclinical Studies

1. Animal Model:

- The N-butyl-N-(4-hydroxybutyl) nitrosamine (BBN) induced mouse model is a validated model for studying bladder cancer.[2]

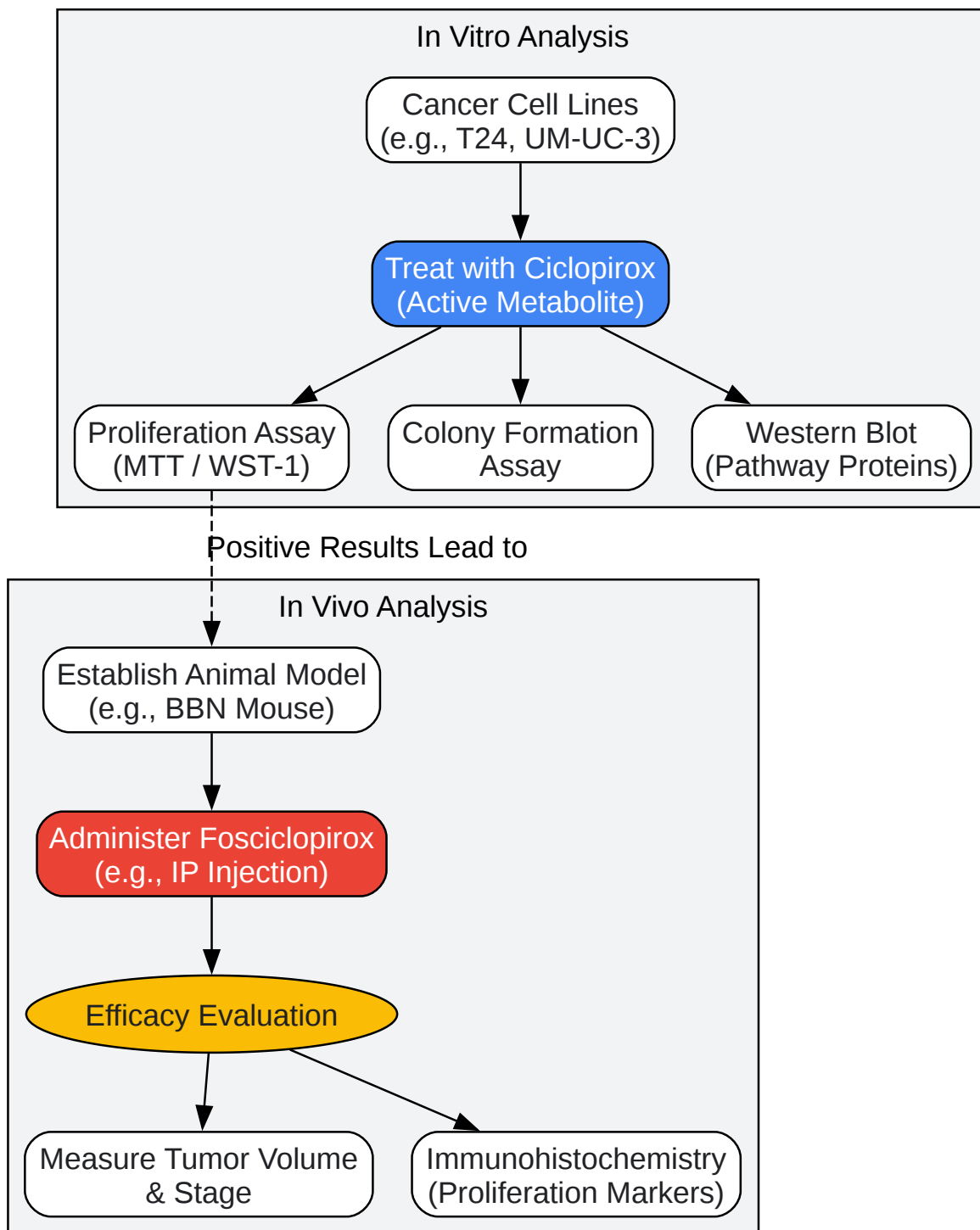
2. Dosing and Administration:

- Fosciclopirox (CPX-POM) is administered via intraperitoneal (IP) injection once daily for a specified treatment period (e.g., four weeks).[2]
- Doses used in studies have included 235 mg/kg and 470 mg/kg.[2]

3. Efficacy Evaluation:

- Tumor Volume: Bladder weight is used as a surrogate for tumor volume and is measured at the end of the study.[2]
- Tumor Staging: Histopathological analysis of bladder tissue is performed to assess tumor stage and grade.
- Proliferation Index: Immunohistochemical staining for proliferation markers (e.g., Ki-67) in bladder tumor tissues is conducted to assess the effect on cell proliferation.[2]

The following diagram outlines a general workflow for preclinical evaluation.



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General Preclinical Experimental Workflow

Clinical Development

Foscicliprox has progressed to clinical trials. A first-in-human Phase 1 trial (NCT03348514) in patients with advanced solid tumors has been completed.[2][3][7] Further investigations are ongoing, including a Phase 2 trial (NCT04525131) for newly diagnosed or recurrent bladder cancer and a Phase 1 expansion study (NCT04608045) in muscle-invasive bladder cancer.[2][8] These trials aim to establish the safety, dose tolerance, pharmacokinetics, and pharmacodynamics of Foscicliprox in a clinical setting.[8]

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